

Phenidone: A Technical Guide to its Classification and Application as a Research Chemical

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Compound of Interest		
Compound Name:	Phenidone	
Cat. No.:	B1221376	Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: **Phenidone** (1-phenyl-3-pyrazolidinone) is a versatile organic compound historically recognized for its potent reducing properties, primarily as a photographic developing agent.[1] [2] However, its classification has expanded significantly into the realm of research chemicals. This is due to its well-documented role as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the arachidonic acid cascade responsible for mediating inflammatory and nociceptive responses.[3][4][5][6] This guide provides a comprehensive technical overview of **Phenidone**, focusing on its mechanism of action, physicochemical properties, relevant experimental protocols, and its application as a tool in pharmacological and biological research. For many suppliers, **Phenidone** is intended for research use only.[5]

Physicochemical and Pharmacological Profile

Phenidone's utility as a research chemical is underpinned by its specific molecular characteristics and biological activity. Its properties are summarized below.

Quantitative Data Summary

The key physicochemical and toxicological data for **Phenidone** are presented in the tables below, compiled from various chemical and safety data sources.

Table 1: Physicochemical Properties of **Phenidone**



Property	Value	Reference(s)
IUPAC Name	1-Phenylpyrazolidin-3-one	[1]
CAS Number	92-43-3	[1][2][5]
Molecular Formula	C ₉ H ₁₀ N ₂ O	[1][5][7]
Molecular Weight	162.19 g/mol	[1][2][7]
Appearance	White to off-white crystalline powder/needles	[1][2][8]
Melting Point	119-121 °C	[8][9][10]
Solubility	DMSO: 32 mg/mL (197.29 mM)	[3]
	Hot Water (100 °C): 10 g/100 mL	[1]
	Hot Ethanol: 10 g/100 mL	[1]
	Methanol: 0.1 g/mL	[8][10]
	Diethyl Ether: Practically insoluble	[1]
pKa (Predicted)	9.50 ± 0.30	[8][10][11]

| Stability | Stable, but light sensitive |[8][9][11] |

Table 2: Toxicological Data for **Phenidone**

Parameter	Value	Species	Route	Reference(s)
LD50	200 mg/kg	Rat	Oral	[11]
GHS Hazard Statements	H302: Harmful if swallowed	N/A	N/A	[1][2][11]

| | H411: Toxic to aquatic life with long lasting effects | N/A | N/A |[1][2][11] |



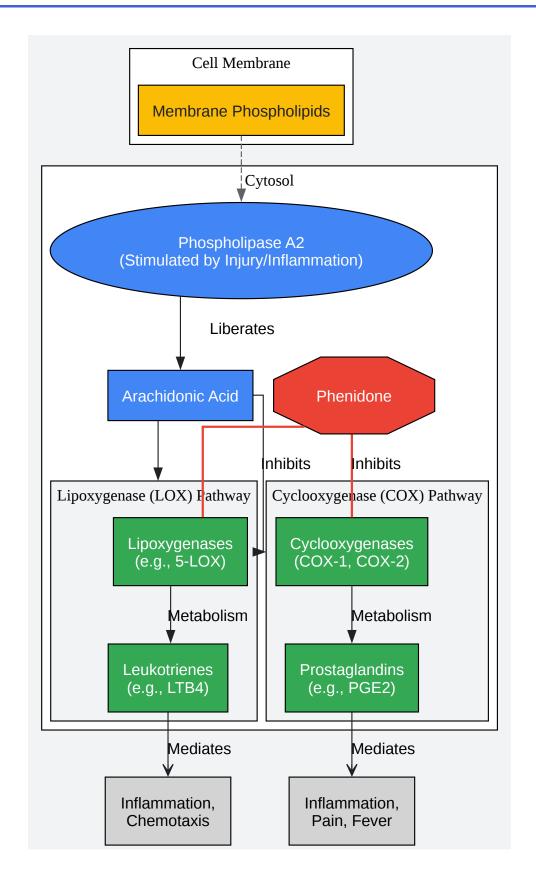
Mechanism of Action: Dual COX/LOX Inhibition

Phenidone's primary mechanism of action in a research context is the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3] These enzymes are critical for the metabolism of arachidonic acid into pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes.[1] By blocking both pathways, **Phenidone** serves as a powerful tool for studying inflammatory processes, neurodegeneration, and oxidative stress.[3][6] Its neuroprotective effects are also attributed to direct antioxidant properties.[3]

Arachidonic Acid Signaling Pathway

The diagram below illustrates the central role of COX and LOX in the arachidonic acid cascade and the inhibitory action of **Phenidone**.





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Caption: Phenidone's inhibition of COX and LOX pathways. (Max Width: 760px)



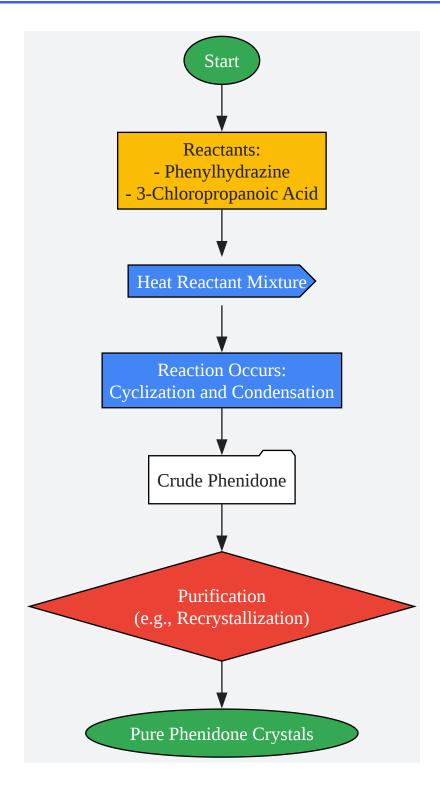
Experimental Protocols

This section details methodologies for the synthesis of **Phenidone** and its application in a representative in vivo experiment.

Chemical Synthesis of Phenidone

Phenidone can be synthesized via the reaction of phenylhydrazine with 3-chloropropanoic acid.[1] The workflow for this preparation is outlined below.





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Caption: Workflow for the chemical synthesis of **Phenidone**. (Max Width: 760px)

Methodology:



- Reaction Setup: Combine phenylhydrazine and 3-chloropropanoic acid in a suitable reaction vessel.
- Heating: Heat the mixture under reflux. The exact temperature and duration will depend on the specific protocol, but this step drives the condensation and cyclization reaction.
- Isolation: After the reaction is complete, the crude **Phenidone** product is isolated. This may involve cooling the mixture to induce crystallization followed by filtration.
- Purification: The crude product is purified, typically by recrystallization from a suitable solvent (e.g., hot water or ethanol), to yield pure **Phenidone** crystals.

In Vivo Experiment: Amelioration of EAE

Phenidone has been shown to ameliorate paralysis in rats with experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[6] The protocol below is based on this research.

Methodology:

- EAE Induction: Induce EAE in a cohort of rats according to established protocols (e.g., immunization with myelin basic protein).
- Subject Grouping: Divide animals into a control group (vehicle) and a treatment group (**Phenidone**).
- · Drug Preparation & Administration:
 - Prepare a stock solution of Phenidone in a suitable solvent like DMSO.[3]
 - Further dilute in a vehicle for administration.
 - Administer **Phenidone** orally at a dose of 200 mg/kg to the treatment group.[6] Administer vehicle to the control group.
- Monitoring: Monitor all animals daily for clinical signs of EAE paralysis and record severity scores.

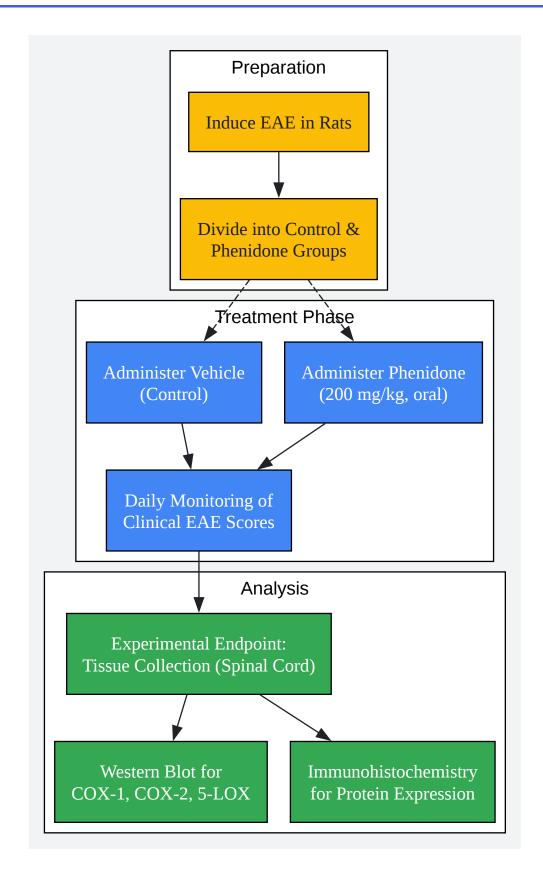






- Endpoint Analysis: At the conclusion of the experiment, collect tissues (e.g., spinal cords) for downstream analysis.
- Biochemical Analysis: Use techniques such as Western Blot and immunohistochemistry to quantify the expression levels of COX-1, COX-2, and 5-LOX in the collected tissues to confirm target engagement.[6]





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Caption: Experimental workflow for an in vivo EAE study. (Max Width: 760px)



Conclusion

Phenidone's classification extends beyond its historical use in photography into a valuable research chemical for scientists in pharmacology and drug development. Its well-defined mechanism as a dual inhibitor of COX and LOX provides a reliable tool for investigating inflammation, neurodegeneration, and related signaling pathways. The data and protocols presented in this guide offer a technical foundation for researchers to effectively incorporate **Phenidone** into their experimental designs.

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